6-cyano-N-(quinolin-6-yl)pyridine-3-sulfonamide
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Overview
Description
6-Cyano-N-(quinolin-6-yl)pyridine-3-sulfonamide is a complex organic compound characterized by its unique structure, which includes a quinoline ring, a pyridine ring, a cyano group, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-cyano-N-(quinolin-6-yl)pyridine-3-sulfonamide typically involves multiple steps, starting with the preparation of the quinoline and pyridine derivatives. One common approach is the reaction between quinoline-6-carboxylic acid and 3-cyanopyridine-5-sulfonyl chloride in the presence of a coupling agent such as DCC (Dicyclohexylcarbodiimide) and a base like triethylamine.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistency and efficiency. The use of green chemistry principles, such as minimizing waste and using environmentally friendly solvents, is also emphasized to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions: 6-Cyano-N-(quinolin-6-yl)pyridine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form a carboxylic acid derivative.
Reduction: The quinoline ring can be reduced to produce a dihydroquinoline derivative.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Ammonia (NH3) in ethanol.
Major Products Formed:
Oxidation: 6-cyano-N-(quinolin-6-yl)pyridine-3-carboxylic acid.
Reduction: this compound dihydroquinoline.
Substitution: N-(quinolin-6-yl)pyridine-3-sulfonamide amine.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, 6-cyano-N-(quinolin-6-yl)pyridine-3-sulfonamide has been studied for its potential as a bioactive molecule. It has shown promise in inhibiting certain enzymes and receptors, which could lead to the development of new therapeutic agents.
Medicine: The compound has been investigated for its medicinal properties, particularly in the treatment of diseases such as cancer and bacterial infections. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical products. Its stability and reactivity make it suitable for various applications in material science.
Mechanism of Action
The mechanism by which 6-cyano-N-(quinolin-6-yl)pyridine-3-sulfonamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the inhibition or activation of certain biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
6-Cyano-N-(quinolin-5-yl)pyridine-3-sulfonamide
6-Cyano-N-(quinolin-7-yl)pyridine-3-sulfonamide
6-Cyano-N-(quinolin-8-yl)pyridine-3-sulfonamide
Uniqueness: 6-Cyano-N-(quinolin-6-yl)pyridine-3-sulfonamide stands out due to its specific position of the cyano and sulfonamide groups on the quinoline ring. This structural difference can lead to variations in reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
6-cyano-N-quinolin-6-ylpyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N4O2S/c16-9-13-3-5-14(10-18-13)22(20,21)19-12-4-6-15-11(8-12)2-1-7-17-15/h1-8,10,19H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZMSADOHPFYOKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)NS(=O)(=O)C3=CN=C(C=C3)C#N)N=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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